molecular formula C24H33ClN4O2 B4092653 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4092653
M. Wt: 445.0 g/mol
InChI Key: TUAZCKTXIDUUDE-UHFFFAOYSA-N
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Description

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperidine moiety: The benzimidazole intermediate is then reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate.

    Attachment of the phenoxypropanol group: The final step involves the reaction of the intermediate with 4-methylphenoxypropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzimidazole or piperidine derivatives.

Scientific Research Applications

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as omeprazole, thiabendazole, and albendazole share the benzimidazole core structure.

    Piperidine derivatives: Compounds like piperidine, piperazine, and their derivatives.

Uniqueness

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride is unique due to its combination of the benzimidazole and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2.ClH/c1-19-9-11-21(12-10-19)30-18-20(29)17-28-23-8-4-3-7-22(23)27(24(28)25)16-15-26-13-5-2-6-14-26;/h3-4,7-12,20,25,29H,2,5-6,13-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZCKTXIDUUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 2
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1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 3
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1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 6
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride

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